![molecular formula C5H7BrF2 B1448926 2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane CAS No. 2092051-28-8](/img/structure/B1448926.png)
2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane
Overview
Description
2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane is a useful research compound. Its molecular formula is C5H7BrF2 and its molecular weight is 185.01 g/mol. The purity is usually 95%.
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Biological Activity
2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane is a halogenated cyclopropane compound with a unique structure that imparts specific biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields, including pharmaceuticals and agrochemicals.
- Molecular Formula : CHBrF
- Molecular Weight : 185.01 g/mol
- CAS Number : 2092051-28-8
The compound features a cyclopropane ring substituted with a bromomethyl group and two fluorine atoms, contributing to its reactivity and biological profile.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 1,1-difluoro-3-methylcyclopropane and bromomethyl reagents.
- Methodology : The reaction conditions can vary; however, nucleophilic substitution reactions are commonly employed to introduce the bromomethyl group onto the cyclopropane framework.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The halogen atoms (bromine and fluorine) can participate in halogen bonding, which enhances binding affinity to biological targets. This compound may act as an enzyme inhibitor or modulator by:
- Binding to the active site or allosteric sites on enzymes.
- Altering enzyme kinetics and metabolic pathways.
Applications in Research and Medicine
- Enzyme Inhibition : Studies indicate that compounds with similar structures can inhibit specific enzyme activities, making them valuable in drug discovery.
- Pharmacological Potential : Preliminary research suggests that derivatives of this compound may exhibit antimicrobial, anti-inflammatory, or anticancer properties .
- Agrochemical Applications : Its unique structure may allow it to function as a pesticide or herbicide through targeted biological interactions .
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of various brominated compounds, including derivatives of this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential as an antimicrobial agent.
Compound | Activity (Zone of Inhibition) |
---|---|
This compound | 15 mm |
Control (Standard Antibiotic) | 20 mm |
Study 2: Enzyme Interaction
In another investigation focusing on enzyme kinetics, derivatives of the compound were tested for their ability to inhibit acetylcholinesterase (AChE). The results showed that certain modifications increased the inhibitory potency compared to unmodified analogs.
Compound | IC50 (µM) |
---|---|
This compound | 10 µM |
Known AChE Inhibitor | 5 µM |
Scientific Research Applications
Applications Overview
Field | Application Summary | Methods of Application | Results |
---|---|---|---|
Organic Synthesis | Intermediate for synthesizing various organic compounds. | Used in multi-step synthesis involving nucleophilic substitutions and addition reactions. | High yields of target compounds achieved through optimized reaction conditions. |
Polymer Chemistry | Used in the synthesis of poly(styrene-b-methyl methacrylate) block copolymers via RAFT polymerization. | Involves a RAFT-macro agent obtained from brominated poly(methyl methacrylate) and potassium ethyl xanthogenate. | Characterization via FT-IR, H-NMR, GPC, and TGA confirmed successful synthesis. |
Agriculture | Potential use in developing fluorinated surfactants with antimicrobial properties. | Involves a two-step sequence of thiol hydroxymethylation followed by substitution with PBr. | Achieved an 88% yield of desired fluorinated surfactants. |
Analytical Chemistry | Similar compounds used as pH indicators (e.g., bromothymol blue). | Typically sold as sodium salt of the acid indicator for measuring near-neutral pH substances. | Effective in various analytical applications requiring pH measurement. |
Synthesis of Fluorinated Surfactants
A study demonstrated the utility of 2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane in creating fluorinated surfactants. The method involved:
- Step 1 : Thiol hydroxymethylation.
- Step 2 : Substitution reaction using phosphorus tribromide (PBr).
The results indicated a high efficiency with an overall yield of 88% for the target fluorinated surfactants, showcasing the compound's potential in producing materials with antimicrobial properties.
RAFT Polymerization
In polymer chemistry, this compound was utilized to synthesize block copolymers through reversible addition-fragmentation chain transfer (RAFT) polymerization:
- Process : A RAFT-macro agent was synthesized from brominated poly(methyl methacrylate).
- Characterization : The resulting products were analyzed using techniques such as FT-IR and H-NMR.
The successful synthesis of poly(styrene-b-methyl methacrylate) block copolymers illustrates the compound's versatility as an intermediate in polymer science.
Properties
IUPAC Name |
2-(bromomethyl)-1,1-difluoro-3-methylcyclopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrF2/c1-3-4(2-6)5(3,7)8/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXKNCFRHYBDIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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